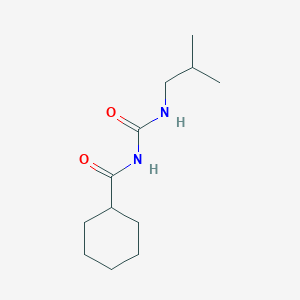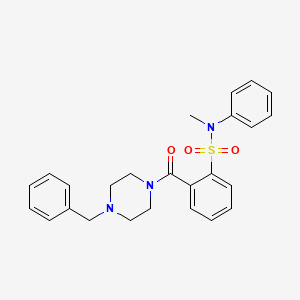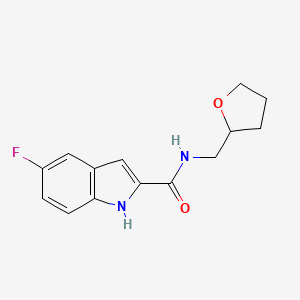
N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide, also known as S-(+)-Ibuprofenamide, is a non-steroidal anti-inflammatory drug (NSAID) that is used to relieve pain, inflammation, and fever. It is a derivative of ibuprofen, which is a widely used NSAID. The chemical structure of S-(+)-Ibuprofenamide is similar to that of ibuprofen, but it has a different mechanism of action and a lower toxicity profile.
作用機序
N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide(+)-Ibuprofenamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX), which is an enzyme responsible for the synthesis of prostaglandins and thromboxanes. Prostaglandins and thromboxanes are involved in the inflammatory response, pain perception, and platelet aggregation. By inhibiting COX, N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide(+)-Ibuprofenamide reduces the production of these mediators and thereby reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide(+)-Ibuprofenamide has been shown to have a lower toxicity profile than ibuprofen. It has a lower risk of gastrointestinal bleeding, renal impairment, and cardiovascular events. N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide(+)-Ibuprofenamide has also been found to have a longer half-life and a better bioavailability than ibuprofen. In addition, N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide(+)-Ibuprofenamide has been shown to have a synergistic effect with other anticancer drugs such as cisplatin and doxorubicin.
実験室実験の利点と制限
N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide(+)-Ibuprofenamide is a useful tool for studying the role of COX in various biological processes. It can be used to investigate the effects of COX inhibition on inflammation, pain, and fever. However, N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide(+)-Ibuprofenamide has limitations in terms of its selectivity for COX-2 over COX-1. It has been shown to inhibit both COX-1 and COX-2 at higher concentrations, which may lead to unwanted side effects.
将来の方向性
Further research is needed to elucidate the molecular mechanisms of N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide(+)-Ibuprofenamide's anti-tumor and anti-inflammatory effects. It is also important to investigate the potential of N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide(+)-Ibuprofenamide as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. In addition, the development of more selective COX-2 inhibitors with lower toxicity profiles is an area of active research.
合成法
N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide(+)-Ibuprofenamide can be synthesized by reacting 2-methylpropylamine with cyclohexanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields a mixture of two diastereomers, which can be separated by column chromatography. The N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide(+)-diastereomer is obtained in high yield and purity by recrystallization from a suitable solvent.
科学的研究の応用
N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide(+)-Ibuprofenamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. In addition, N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide(+)-Ibuprofenamide has been investigated for its effects on oxidative stress, apoptosis, and angiogenesis.
特性
IUPAC Name |
N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-9(2)8-13-12(16)14-11(15)10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFXJWXBKBCMFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC(=O)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B7535349.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B7535354.png)

![N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide](/img/structure/B7535369.png)
![1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine](/img/structure/B7535374.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,3,4-trifluorophenyl)propanamide](/img/structure/B7535383.png)
![3-[(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7535386.png)
![2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7535399.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(4,5-dimethyl-1,3-oxazol-2-yl)urea](/img/structure/B7535405.png)
![1-(4,5-Dimethyl-1,3-oxazol-2-yl)-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]urea](/img/structure/B7535408.png)

![4-[1-[4-(2-Oxopyrrolidin-1-yl)phenyl]ethylcarbamoylamino]benzamide](/img/structure/B7535443.png)
![N-(3-imidazol-1-ylpropyl)-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7535444.png)
![7-methyl-N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B7535447.png)